molecular formula C17H15N3O4S2 B2489020 N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1705857-82-4

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2489020
CAS No.: 1705857-82-4
M. Wt: 389.44
InChI Key: OAVMILUUBLWNIY-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C17H15N3O4S2 and its molecular weight is 389.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a range of sulfonamide-based derivatives to explore their biological activities. For instance, the synthesis and biological evaluation of sulfonamide-based 1,3,4-oxadiazole derivatives showed significant anti-inflammatory and anti-diabetic activities, with some compounds exhibiting excellent anti-inflammatory activity (Kavitha, Nasarullah, & Kannan, 2019). Another study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable as antimicrobial agents, revealing promising antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antiviral Activities

The antiviral activity of sulfonamide derivatives has also been a focus, with research demonstrating the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their effectiveness against the tobacco mosaic virus (Chen et al., 2010).

Antimicrobial and Enzyme Inhibition

Investigations into the antimicrobial activities and enzyme inhibition potential of these compounds have led to the identification of molecules with significant effects. For example, the in vitro biological assessment of 1,3,4-oxadiazole derivatives highlighted their modest antibacterial potential and notable enzyme inhibition capabilities (Virk et al., 2023). Another study synthesized and evaluated N-sulfonamide 2-pyridone derivatives as dual inhibitors of DHPS and DHFR enzymes, showing significant antimicrobial activities and enzyme inhibition (Azzam, Elsayed, & Elgemeie, 2020).

Carbonic Anhydrase Inhibition

The role of sulfonamide derivatives as carbonic anhydrase inhibitors has been extensively studied, with compounds showing potent inhibitory action towards various isozymes. This research is significant for exploring therapeutic potentials in conditions like glaucoma and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013; Morsy, Badawi, Cecchi, Scozzafava, & Supuran, 2009).

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c21-26(22,12-3-4-14-11(9-12)5-7-23-14)20-13-6-8-25-15(13)17-18-16(19-24-17)10-1-2-10/h3-4,6,8-10,20H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVMILUUBLWNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NS(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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